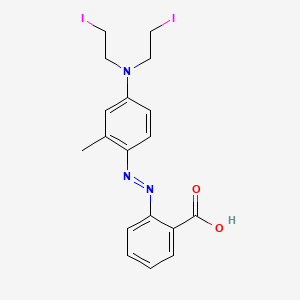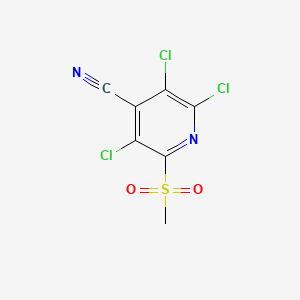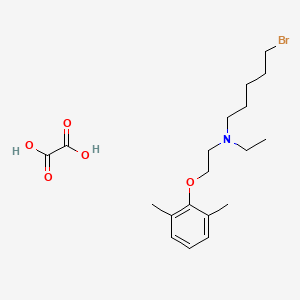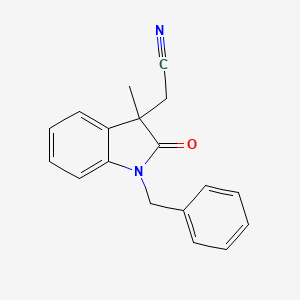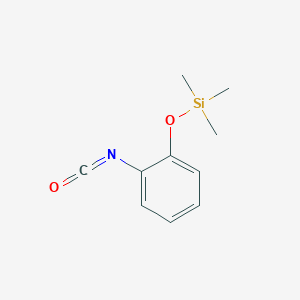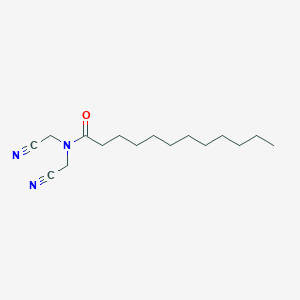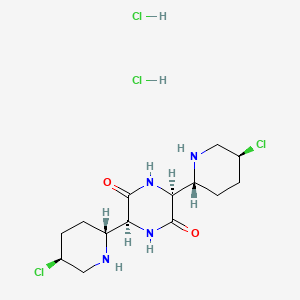
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OS and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylthiol group. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced chromatography techniques.
Analyse Chemischer Reaktionen
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride can be compared with other similar compounds, such as:
Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol: Contains a butyl group instead of the ethyl group.
Ethanol: Similar structure but with an oxygen atom instead of sulfur.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and an ethylthiol group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
41287-49-4 |
|---|---|
Molekularformel |
C11H18Cl2N2OS |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
2-[4-(5-chloropyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C11H17ClN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H |
InChI-Schlüssel |
DLKPVUMZHGCNPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)OCCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


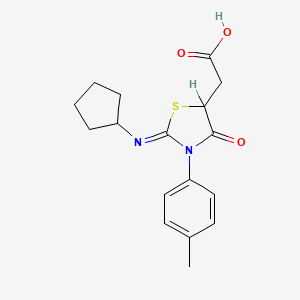
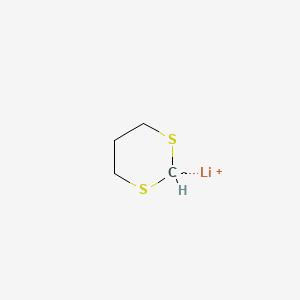
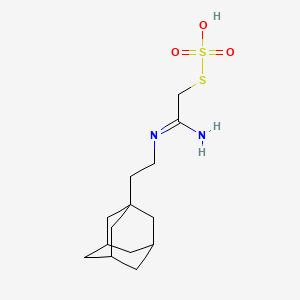
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
